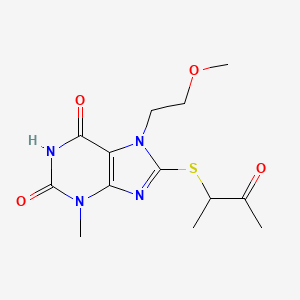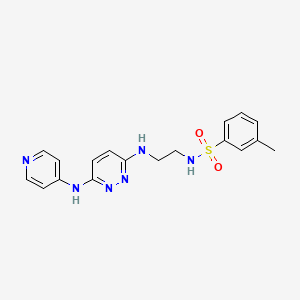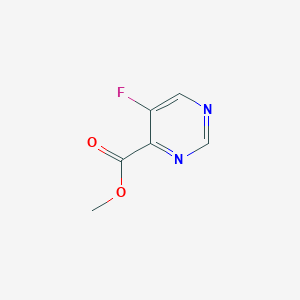![molecular formula C18H15ClN2O2 B2682083 3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene CAS No. 477887-97-1](/img/structure/B2682083.png)
3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene” is a complex organic molecule. It contains an anilinocarbonyl group, an oxyimino group, and a chlorinated dihydronaphthalene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chlorinated dihydronaphthalene ring, attached to an anilinocarbonyl group via an oxyimino linkage . Detailed structural analysis would require experimental data such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the anilinocarbonyl and oxyimino groups, as well as the chlorinated dihydronaphthalene ring . These functional groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorinated dihydronaphthalene ring could potentially increase its lipophilicity, while the anilinocarbonyl and oxyimino groups could contribute to its reactivity .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antiproliferative Activities
A study highlighted the synthesis of Schiff base compounds and their metal(II) complexes, showing significant antibacterial and antiproliferative activities. These compounds, including variations of dihydronaphthalene structures, demonstrated broad-spectrum activity against bacterial strains such as Proteus mirabilis, Escherichia coli, and Staphylococcus aureus. Particularly, the Zn(II) complex exhibited notable in-vitro anticancer activity against HT-29 (colon) carcinoma and MCF-7 (human breast) adenocarcinoma cells, outperforming Cis-platin in efficacy (Osowole, 2012).
Crystal Structures and Chemical Interactions
Research on 1-oxo-1,2-dihydronaphthalene derivatives has elucidated their crystal structures and the nature of chemical interactions within these molecules. Such studies provide insights into the molecular conformations and the interactions that stabilize the crystal structures, crucial for designing materials with specific properties (Gopinath et al., 2017).
Molecular Structure Analysis and Noncovalent Interactions
Another study delved into the molecular structure, Hirshfeld surface analysis, and 3D energy framework approach for a specific compound. This research offers comprehensive insights into the noncovalent interactions that stabilize crystal packing and the compound’s stability and chemical reactivity through DFT calculations (Gouda et al., 2022).
Atmospheric Chemistry and Environmental Impact
The reactions of naphthalene and its derivatives with OH radicals have been studied to understand their atmospheric degradation processes. These studies are vital for assessing the environmental impact of polycyclic aromatic hydrocarbons (PAHs), contributing to air quality modeling and pollution control strategies (Wang, Atkinson, & Arey, 2007).
Synthesis and Catalysis
Research has also focused on the synthesis of naphthalene derivatives through various chemical reactions, including catalysis and photochemistry. These studies are fundamental for developing new synthetic pathways and materials with potential applications in pharmaceuticals, organic electronics, and more (Zhao et al., 2011; Mo & Lee, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-17-14(11-10-13-6-4-5-9-16(13)17)12-20-23-18(22)21-15-7-2-1-3-8-15/h1-9,12H,10-11H2,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADUQFQJLZZVOV-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NOC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1-methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2682002.png)
![4-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2682003.png)
![2-bromo-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2682006.png)
![2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2682009.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine](/img/structure/B2682010.png)


![6-(3-Ethoxypropyl)-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2682015.png)


![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(indolin-1-yl)ethanone](/img/structure/B2682019.png)
![2-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-3-(phenylthio)pyrazine](/img/structure/B2682020.png)
